2,4-Dimethylphenethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-5-12(10(2)8-9)6-7-14-11(3)13/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBWVIQQSRIHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCOC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Chemical Transformations of 2,4 Dimethylphenethyl Acetate
Methodologies for the Chemical Synthesis of 2,4-Dimethylphenethyl Acetate (B1210297)
The principal route for synthesizing 2,4-dimethylphenethyl acetate is through the esterification of its corresponding alcohol, 2,4-dimethylphenethyl alcohol. This transformation is typically achieved via acetylation, a fundamental reaction in organic synthesis. mdpi.com
Acetylation is a crucial process for the formation of this compound, involving the introduction of an acetyl group onto the precursor alcohol. mdpi.com This reaction is a form of nucleophilic acyl substitution, where the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Common acetylating agents include acetic anhydride and acetyl chloride. mdpi.com The reaction can be performed without a catalyst, particularly at elevated temperatures, or its rate can be significantly enhanced by the use of either acid or base catalysts. mdpi.comresearchgate.net For instance, catalysts like 4-(dimethylamino)pyridine (DMAP) are highly effective for the acylation of alcohols. utrgv.edunih.gov The mechanism with a catalyst like DMAP involves the formation of a more reactive acetylpyridinium ion, which is then attacked by the alcohol. nih.gov
Table 1: Comparison of General Acetylation Methodologies
| Method | Typical Reagents | Conditions | Key Features |
|---|---|---|---|
| Catalyst-Free | Alcohol, Acetic Anhydride | Elevated temperature (e.g., 60°C) | Simpler procedure but may require longer reaction times or higher temperatures. mdpi.comresearchgate.net |
| Acid-Catalyzed | Alcohol, Acetic Anhydride, Strong Acid (e.g., H₂SO₄) | Room temperature to moderate heat | Protonation of the anhydride increases its electrophilicity, accelerating the reaction. mdpi.com |
| Base-Catalyzed (e.g., DMAP) | Alcohol, Acetic Anhydride, DMAP, Auxiliary Base (e.g., Triethylamine) | Room temperature | Forms a highly reactive acetylpyridinium intermediate, leading to rapid and efficient acetylation. utrgv.edunih.gov |
The synthesis of this compound relies on two key types of precursors: the alcohol backbone and the acetyl group donor.
Alcohol Precursor : The foundational precursor is 2,4-dimethylphenethyl alcohol . This compound provides the core 2,4-dimethylphenyl and ethyl structure. It is typically synthesized from m-xylene through multi-step processes that introduce a two-carbon chain onto the aromatic ring, such as Friedel-Crafts acylation followed by reduction.
Acetylating Agents : These reagents provide the acetyl group that esterifies the alcohol. The most common and industrially relevant acetylating agents are acetic anhydride and acetyl chloride . mdpi.com Their high reactivity makes them effective for converting alcohols to their corresponding acetates.
This compound as a Versatile Chemical Building Block
While this compound is valued as a final product, its chemical structure also allows it to serve as a versatile building block for creating more complex molecules. Aromatic esters are recognized as important synthetic intermediates for various chemicals and pharmaceuticals. chemimpex.com
The structure of this compound offers multiple sites for further chemical modification, positioning it as a useful intermediate. Analogous compounds, such as α,α-dimethylphenethyl acetate, are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com The ester functional group can be hydrolyzed to regenerate the alcohol for subsequent reactions, or the aromatic ring can undergo further substitution, making the compound a strategic component in a longer synthetic sequence.
The chemical behavior of this compound is dictated by the reactivity of its two primary functional components: the ester group and the trisubstituted aromatic ring. msu.edu
The ester linkage is susceptible to several key transformations:
Hydrolysis : In the presence of acid or base, the ester can be cleaved to regenerate 2,4-dimethylphenethyl alcohol and a corresponding acetate salt or acetic acid.
Reduction : Strong reducing agents, such as lithium aluminum hydride, can reduce the ester group to yield two alcohol products: 2,4-dimethylphenethyl alcohol and ethanol.
The 2,4-dimethylphenyl group, being an aromatic ring, is primarily reactive towards electrophilic substitution. msu.edu
The benzene ring of this compound contains three substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. libretexts.org The outcome of such reactions is determined by the combined directing effects of the groups at positions 1, 2, and 4. msu.edu
Methyl Groups (at C2 and C4) : These are alkyl groups, which are electron-donating through inductive effects and hyperconjugation. They are classified as activating groups and are ortho, para-directors. libretexts.orgvanderbilt.edu
Ethyl Acetate Group (at C1) : The group attached to the ring is an alkyl chain (-CH₂CH₂-). Alkyl groups are activating and direct incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org The ester functionality is sufficiently removed from the ring and does not exert a direct electronic effect on it.
The presence of three activating, ortho/para-directing groups creates a "reinforcing" effect, where multiple positions on the ring are strongly activated. libretexts.orgmsu.edu The potential sites for substitution are C3, C5, and C6.
Position 3 : Activated by being para to the C1-ethyl acetate group and ortho to both the C2-methyl and C4-methyl groups.
Position 5 : Activated by being ortho to the C4-methyl group and para to the C2-methyl group.
Position 6 : Activated by being ortho to the C1-ethyl acetate group.
Based on this analysis, positions 3 and 5 are the most electronically enriched and therefore the most probable sites for electrophilic attack. The final product distribution would also be influenced by steric hindrance. youtube.com
Table 2: Directing Effects of Substituents on the Aromatic Ring of this compound
| Substituent | Position | Type | Directing Effect | Positions Activated |
|---|---|---|---|---|
| -CH₂CH₂OCOCH₃ | 1 | Activating, Alkyl | Ortho, Para | 6, 3 |
| -CH₃ | 2 | Activating, Alkyl | Ortho, Para | 3, 5 |
| -CH₃ | 4 | Activating, Alkyl | Ortho, Para | 3, 5 |
Exploration of Functional Group Reactivity
Investigations into Ester Hydrolysis and Transesterification Mechanisms
The chemical transformation of this compound, like other esters, is primarily characterized by hydrolysis and transesterification reactions. These processes involve the cleavage of the ester bond and are crucial for both the degradation and synthetic modification of the compound.
Ester Hydrolysis: Ester hydrolysis is the process by which an ester is split into its constituent carboxylic acid and alcohol in the presence of water. This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis : In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon youtube.comchemguide.co.uklibretexts.org. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate youtube.comlibretexts.orgyoutube.com. Following a series of proton transfers, the alcohol moiety (2,4-dimethylphenethyl alcohol) is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields acetic acid youtube.comchemguide.co.uklibretexts.org. This entire process is reversible, existing in an equilibrium with the Fischer esterification reaction youtube.com.
Base-Promoted Hydrolysis (Saponification) : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate youtube.com. This is followed by the elimination of the alkoxide (2,4-dimethylphenethoxide) as the leaving group, which then deprotonates the newly formed acetic acid. This final acid-base step is irreversible and drives the reaction to completion, producing a carboxylate salt and 2,4-dimethylphenethyl alcohol youtube.com.
Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. Similar to hydrolysis, this reaction can be catalyzed by acids or bases.
Acid-Catalyzed Transesterification : The mechanism mirrors that of acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by a nucleophilic attack from a new alcohol molecule. This leads to a tetrahedral intermediate, and after proton transfers, the original alcohol (2,4-dimethylphenethyl alcohol) is eliminated, resulting in a new ester.
Base-Catalyzed Transesterification : An alkoxide, acting as a strong nucleophile, attacks the carbonyl carbon of the ester youtube.com. This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxide (2,4-dimethylphenethoxide) and forming a new ester youtube.com. The reaction is typically driven to completion by using a large excess of the reactant alcohol.
Biocatalytic Transesterification : Enzymes, particularly lipases, can also be used to catalyze transesterification reactions under milder, more environmentally friendly conditions. For the related compound 2-phenethyl acetate, immobilized acyltransferases have been shown to effectively catalyze its synthesis in water, demonstrating high selectivity for transesterification over hydrolysis nih.gov. This biocatalytic approach is a promising green technology for producing flavor esters nih.govresearchgate.net.
Rational Design and Synthesis of this compound Analogs for Mechanistic Probing
The 2,4-dimethylphenethyl moiety serves as a valuable scaffold in the rational design of molecules aimed at probing and modulating biological systems. By incorporating this structure into various analogs, researchers can investigate mechanisms of action and develop potent inhibitors for specific molecular targets in medicine and agriculture.
Design and Synthesis of Auxin Antagonists Featuring Dimethylphenethyl Moieties (e.g., Auxinole)
The plant hormone auxin (indole-3-acetic acid, IAA) is a critical regulator of plant growth and development nih.govresearchgate.net. Its signaling pathway involves the TIR1/AFB family of auxin receptors nih.gov. To study this pathway, a potent auxin antagonist named Auxinole was developed using a structure-based design approach nih.govresearchgate.netacs.org.
The design of Auxinole began with a lead compound, α-(phenylethyl-2-oxo)-IAA (PEO-IAA), which was identified through in silico screening nih.govresearchgate.netacs.org. Researchers found that methylating the phenyl ring of PEO-IAA significantly enhanced its inhibitory activity against auxin binding nih.gov. This led to the synthesis of Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA), which incorporates the 2,4-dimethylphenethyl moiety nih.govresearchgate.netnih.gov.
Mechanism of Action: Auxinole functions by binding to the TIR1 receptor, effectively blocking the formation of the TIR1-IAA-Aux/IAA protein complex that is necessary for auxin-responsive gene expression nih.govresearchgate.netacs.org. Molecular docking studies revealed that the 2,4-dimethylphenyl ring of Auxinole interacts strongly with the phenylalanine residue at position 82 (Phe82) of the TIR1 protein, a key residue for recognizing the Aux/IAA co-repressor protein nih.govacs.org. By occupying this site, Auxinole competitively inhibits a wide range of auxin-mediated responses in plants nih.govacs.org.
| Compound Name | Structure | Role in Research |
| Indole-3-acetic acid (IAA) | Endogenous plant auxin | Master regulator of plant growth nih.govresearchgate.net |
| α-(phenylethyl-2-oxo)-IAA (PEO-IAA) | Auxin antagonist | Lead compound for antagonist design nih.govresearchgate.netnih.govacs.org |
| Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) | Potent auxin antagonist | Mechanistic probe of auxin signaling; features a 2,4-dimethylphenethyl moiety nih.govresearchgate.netnih.gov |
Development of Kinase Inhibitors Incorporating Dimethylphenethyl Structures (e.g., GRK2 Inhibitors)
G protein-coupled receptor kinase 2 (GRK2) is an enzyme that regulates cellular signaling pathways by phosphorylating G protein-coupled receptors (GPCRs) patsnap.com. Elevated levels of GRK2 are associated with pathologies such as heart failure, making it an attractive therapeutic target patsnap.com. GRK2 inhibitors are compounds designed to block the kinase activity of the enzyme, thereby modulating GPCR signaling patsnap.com.
The 2-phenethylamine scaffold, a core component of the 2,4-dimethylphenethyl structure, is widely present in medicinal chemistry and is found in ligands for numerous biological targets, including GPCRs nih.govnih.gov. While specific GRK2 inhibitors featuring a 2,4-dimethylphenethyl moiety are not prominently detailed in the literature, the general principles of kinase inhibitor design often involve modifying scaffolds like phenethylamine to achieve high affinity and selectivity. For instance, the FDA-approved drug Paroxetine has been identified as having significant GRK2 inhibitory properties by binding to its active site frontiersin.org. The development of novel GRK2 inhibitors often involves targeting the protein-protein interaction between GRK2 and Gα proteins to prevent receptor desensitization nih.gov.
Synthesis of Phthalazinone PARP Inhibitors with N-Dimethylphenethyl Subunits
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a significant therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA mutations nih.gov. Olaparib is a clinically approved PARP inhibitor that serves as a lead compound for the design of new derivatives nih.gov.
Research in this area has focused on synthesizing novel phthalazinone-based compounds to improve inhibitory activity and pharmacological properties nih.govnih.gov. Studies have shown that the inhibitory potency of these derivatives is influenced by the nature of substituents and the length of the alkyl chain connecting to the aromatic ring nih.gov. While a variety of new phthalazinone derivatives have been synthesized and evaluated for their anti-proliferative activities against cancer cell lines, the specific inclusion of an N-dimethylphenethyl subunit in these published inhibitors is not explicitly documented nih.govresearchgate.net. The design process for these inhibitors often involves creating series of compounds with different substitutions to establish structure-activity relationships and identify candidates with enhanced potency nih.govnih.gov.
Other Derivatives in Medicinal Chemistry and Agrochemical Research
The 2,4-dimethylphenethyl moiety and the broader class of phenethylamines are foundational structures in the development of biologically active compounds.
Agrochemical Research : The successful design of Auxinole as a potent auxin antagonist demonstrates the utility of the dimethylphenethyl structure in creating chemical tools to study and control plant biology nih.gov. These tools are invaluable for dissecting complex signaling pathways that govern plant growth and development nih.govmdpi.com.
Medicinal Chemistry : The 2-phenethylamine scaffold is a well-established pharmacophore present in a vast array of therapeutic agents nih.govnih.gov. Its derivatives are known to interact with a wide range of biological targets, including adrenoceptors, dopamine receptors, and serotonin receptors nih.govnih.gov. The incorporation of dimethyl substitutions on the phenyl ring, as seen in 2,4-dimethylphenethylamine, can modulate the pharmacological properties of these molecules, including their binding affinity, selectivity, and metabolic stability. The versatility of the dimethylamine group, a related structural feature, has been highlighted in a review of FDA-approved drugs, where it contributes to diverse pharmacological activities, including anticancer and analgesic properties rsc.org. This underscores the potential for developing novel therapeutics based on the 2,4-dimethylphenethyl scaffold for various diseases.
Biological Activities and Mechanistic Investigations of 2,4 Dimethylphenethyl Acetate and Its Analogs
Research into Chemoreception and Olfactory Mechanisms
Structure-Odor Relationship Studies of Dimethylphenethyl Acetate (B1210297) Analogs
The study of structure-odor relationships (SOR) aims to correlate the molecular structure of compounds with their olfactory responses. Key molecular features that influence odor include the compound's shape, size, and the nature of its functional groups. For acetate esters, the odor profile is a result of the interplay between the alcohol and acid moieties of the molecule.
In the case of phenethyl acetate analogs, the core structure consists of a phenyl ring attached to an ethyl group, which is then esterified with acetic acid. Phenethyl acetate itself is well-known for its pleasant sweet, floral, rosy, and honey-like aroma. The introduction of methyl groups onto the phenyl ring, as in 2,4-dimethylphenethyl acetate, is a common strategy in fragrance chemistry to modify and fine-tune the odor profile.
While specific peer-reviewed studies detailing the precise odor of this compound are not prevalent in the provided search results, general principles of SOR allow for educated inferences. The addition of two methyl groups to the aromatic ring increases the molecule's steric bulk and alters its electronic properties. These changes can affect how the molecule interacts with olfactory receptors in the nose, potentially introducing new scent facets, enhancing existing ones, or altering the odor's potency and persistence. For instance, studies on other fragrance molecules have shown that alkyl substitutions on an aromatic ring can significantly impact the perceived scent. perfumerflavorist.com
A comparison of related structures highlights these principles:
| Compound Name | Structural Features | Reported Odor Characteristics |
|---|---|---|
| Phenethyl Acetate | Unsubstituted phenyl ring | Sweet, floral, rose, honey, fruity. thegoodscentscompany.com |
| 2,4-Dimethylbenzyl Acetate | Dimethyl-substituted phenyl ring, shorter alkyl chain (benzyl) | Member of the aryl alkyl alcohol simple acid esters (AAASAE) fragrance group. nih.gov |
| 2,4-Dimethyl-3-cyclohexene-1-methanyl acetate | Substituted cyclohexene ring instead of a phenyl ring | Citrus, grapefruit, reminiscent of bitter orange. thegoodscentscompany.com |
| Linalyl Acetate | Acyclic monoterpene acetate | Sweet, citrus, fresh. frontiersin.org |
Contribution to Olfactory Profiles in Defined Systems
The contribution of an analog like this compound to a defined system, such as a perfume concentrate, would be determined by its specific odor characteristics—its quality, intensity, and tenacity. Based on its structure, it would likely serve as a modifier of the primary floral and sweet notes of the parent phenethyl acetate. The dimethyl substitution could add woody, spicy, or greener nuances, providing complexity and a unique signature to a fragrance blend. The specific impact is typically evaluated by trained perfumers and sensory panels who assess the compound's performance both individually and in combination with other fragrance ingredients. frontiersin.org
Investigations in Plant Biology and Phytochemistry
While this compound itself is primarily associated with fragrance applications, structurally related analogs containing the 2,4-dimethylphenethyl moiety have been instrumental in the field of plant biology. These investigations focus on the modulation of auxin signaling, a critical pathway for plant growth and development.
Auxin Signaling Modulation through Dimethylphenethyl Analogs
Auxin is a key plant hormone that regulates nearly every aspect of plant development, including cell division and elongation. researchgate.net The perception of auxin involves a receptor system where the hormone acts as a "molecular glue," stabilizing the interaction between an F-box protein receptor (like TIR1) and a co-repressor protein (an Aux/IAA protein). nih.gov This interaction leads to the degradation of the co-repressor and the activation of auxin-responsive genes.
A significant breakthrough in understanding and manipulating this pathway came from the rational design of auxin antagonists. Using a structure-based design approach, researchers developed a potent antagonist named auxinole , which is chemically defined as α-[2,4-dimethylphenylethyl-2-oxo]-IAA. researchgate.net This compound features the core 2,4-dimethylphenethyl group, demonstrating that analogs with this specific chemical structure can directly modulate the auxin signaling pathway.
Auxin Antagonistic Activity and Specificity
The primary mechanism of auxinole is its function as a potent auxin antagonist. researchgate.net Unlike the natural hormone auxin (IAA), which promotes the interaction between the TIR1 receptor and Aux/IAA co-repressors, auxinole actively blocks this complex formation. researchgate.net By binding to the TIR1 receptor, it prevents the association of Aux/IAA proteins, thereby inhibiting the downstream gene expression that is normally triggered by auxin. researchgate.net
This antagonistic activity is competitive, meaning auxinole vies with endogenous auxin for the same binding site on the receptor. researchgate.net This property makes it a powerful chemical tool for studying auxin-dependent processes in plants. The specificity of this antagonism allows researchers to dissect the roles of the TIR1/AFB receptor pathway from other potential auxin signaling mechanisms.
| Compound | Role in Auxin Signaling | Mechanism of Action |
|---|---|---|
| Indole-3-acetic acid (IAA) (Auxin) | Agonist (Promoter) | Promotes the formation of the TIR1-IAA-Aux/IAA complex, leading to Aux/IAA degradation and gene activation. nih.gov |
| Auxinole (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) | Antagonist (Inhibitor) | Binds to TIR1 and blocks the formation of the TIR1-IAA-Aux/IAA complex, inhibiting auxin-responsive gene expression. researchgate.net |
Molecular Interactions with Auxin Receptors (e.g., TIR1)
The effectiveness of auxinole as an antagonist is rooted in its specific molecular interaction with the TIR1 auxin receptor. Structural studies of the TIR1 receptor show that auxin binds within a hydrophobic pocket on the receptor's surface. researchgate.net The bound auxin molecule then completes the binding surface for the Aux/IAA co-repressor protein. nih.gov
Molecular docking analyses of auxinole revealed that its 2,4-dimethylphenylethyl group plays a crucial role in its antagonistic activity. researchgate.net The phenyl ring of this moiety is predicted to form a strong hydrophobic interaction with a specific amino acid residue, Phenylalanine 82 (Phe82), within the TIR1 receptor. researchgate.net This Phe82 residue is a critical part of the binding site for the Aux/IAA co-repressor. By occupying this space and interacting strongly with Phe82, the 2,4-dimethylphenylethyl group of auxinole physically obstructs the docking of the Aux/IAA protein, effectively preventing the formation of the functional signaling complex. researchgate.net This demonstrates a sophisticated mechanism of competitive inhibition driven by the specific chemical architecture of the dimethylphenethyl analog.
Impact on Plant Developmental Processes in Experimental Models
While direct research on the impact of this compound on plant developmental processes is not extensively documented in publicly available literature, the effects of structurally related compounds, particularly synthetic auxins, can provide a theoretical framework. Plant hormones, or phytohormones, are signaling molecules that, in very low concentrations, regulate all aspects of plant growth and development, including cell division, elongation, and differentiation oregonstate.edujmbfs.org.
Synthetic regulators are often designed to mimic the action of natural hormones. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-studied synthetic auxin, is known to influence plant development significantly. At low concentrations, it can promote fruit growth and prevent premature fruit drop mdpi.com. However, its effects are concentration-dependent and can vary between plant species. In tomato plants, 2,4-D application has been observed to increase stem thickness but also induce epinasty (downward bending of leaves) and abscission of flower buds researchgate.net. In date palm seedlings, foliar application of 2,4-D at both low and high concentrations was found to inhibit the formation of the leaf midrib and decrease the number and diameter of xylem vessels researchgate.net.
These findings with 2,4-D illustrate that phenoxyacetic acid derivatives can profoundly alter plant morphology and anatomy. Although this compound does not share the precise structure of a phenoxyacetic auxin, its aromatic ring and side chain present a structure that could potentially interact with plant hormonal pathways. However, without direct experimental evidence, any potential effects as a plant growth regulator remain speculative.
Table 1: Effects of Related Synthetic Auxins on Plant Development
| Compound | Plant Model | Observed Developmental Effects |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cucumber | Altered fruit phenotype and metabolism; increased early growth rate of fruit length mdpi.com. |
| Tomato | Increased stem thickness, induced epinasty, caused flower bud abscission researchgate.net. | |
| Date Palm | Inhibited leaf midrib formation; decreased number and diameter of xylem vessels researchgate.net. |
Phytotoxicity Research and Potential Agricultural Applications
The potential for a chemical compound to be used in agriculture, for instance as an herbicide, is dependent on its phytotoxic properties. Phytotoxicity refers to the ability of a substance to cause damage to plants. Many synthetic auxins, such as 2,4-D, are widely used as selective herbicides to control broadleaf weeds oregonstate.edubyjus.com. Their mechanism of action involves inducing uncontrolled, disorganized growth that ultimately leads to plant death.
Currently, there is a lack of specific research examining the phytotoxic effects of this compound. Its primary documented use is as a synthetic fragrance ingredient in cosmetics and perfumes cosmileeurope.eunih.gov. The structural characteristics of this compound differ significantly from common herbicides. While it possesses an aromatic ring like many herbicides, its acetate ester functional group is not typical of major herbicide classes. Therefore, its potential for agricultural applications as a phytotoxic agent has not been established and remains an area for future investigation.
Biosynthetic Absence and Natural Occurrence Research in Biological Systems
Research indicates that this compound is a synthetic compound. Its isomer, α,α-dimethylphenethyl acetate (also known as dimethyl benzyl carbinyl acetate), has been explicitly reported as not having been found in nature chemicalbook.comthegoodscentscompany.com. This compound is produced synthetically, typically through the acetylation of dimethylbenzyl carbinol chemicalbook.com. Given this, it is highly probable that this compound is also exclusively of synthetic origin and is not a product of any known biosynthetic pathways in plants, animals, or microorganisms.
While the simple, unsubstituted analog, phenethyl acetate, is a common natural volatile compound found in various fruits and flowers, contributing to their characteristic aromas, the addition of two methyl groups on the benzene ring of this compound appears to be a structural feature not produced by natural biological systems.
Table 2: Natural Occurrence of Phenethyl Acetate and its Dimethylated Analog
| Compound Name | IUPAC Name | Natural Occurrence | Origin |
| This compound | (2,4-dimethylphenyl)ethyl acetate | Not reported in nature | Synthetic |
| α,α-Dimethylphenethyl acetate | 2-methyl-1-phenylpropan-2-yl acetate | Not reported in nature chemicalbook.comthegoodscentscompany.com | Synthetic cosmileeurope.euchemicalbook.com |
| Phenethyl acetate | 2-phenylethyl acetate | Found in various fruits and flowers | Natural & Synthetic |
Enzymology and Metabolic Research of Acetate Esters
Role of Acetate Moieties in General Metabolic Pathways
The acetate moiety, derived from acetic acid, is a fundamental building block in biochemistry. In its activated form, acetyl-CoA, it is a central hub in cellular metabolism. Acetyl-CoA enters the citric acid cycle (Krebs cycle) for energy production through cellular respiration. It is also a crucial precursor for the biosynthesis of a vast array of important biological molecules, including fatty acids, steroids, and certain amino acids.
In plants, acetate plays multifaceted roles. It is involved in lipid metabolism, hormone signaling, and epigenetic regulation. Recent studies have shown that exogenously applied acetic acid can enhance plant tolerance to abiotic stresses like drought and salinity by modulating physiological defense mechanisms nih.gov. The formation of acetate esters, such as phenethyl acetate in flowers, is an enzymatic process that transfers an acetyl group from acetyl-CoA to an alcohol. This reaction is often catalyzed by alcohol acetyltransferases (AATs) and is a key step in the production of volatile compounds that contribute to the aroma of fruits and flowers.
Studies on Enzyme Inhibition by Dimethylphenethyl Derivatives
There is limited direct research on enzyme inhibition specifically by dimethylphenethyl derivatives. However, studies on other structurally related synthetic compounds demonstrate the potential for such molecules to act as enzyme inhibitors. For example, research on certain dimethyl aminoalkanol derivatives has shown them to be competitive inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function youtube.com. In these studies, the inhibitory potency was influenced by the nature of the substituents on the main compound structure, with methyl groups contributing to the inhibitory effect youtube.com.
These findings suggest that the presence of dimethyl groups on a molecule can be compatible with binding to enzyme active sites and inducing inhibition. The specific molecular structure of an inhibitor determines its target and mechanism (e.g., competitive, non-competitive) nih.gov. Whether this compound or its derivatives can inhibit specific plant or microbial enzymes is a question that requires dedicated experimental investigation.
Pharmaceutical and Agrochemical Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug and pesticide discovery. SAR analyses investigate how the chemical structure of a compound relates to its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in efficacy, researchers can identify the key chemical features (pharmacophores or toxophores) responsible for the desired effect. This knowledge is then used to design more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties of compounds with their biological activities. Such approaches are applied to predict the properties of new chemical entities, reducing the need for extensive initial screening. For instance, QSAR methods have been used to predict the properties of potential pesticides, including derivatives of phenoxyacetic acid.
While specific SAR studies focused on the pharmaceutical or agrochemical potential of this compound are not available, its structure contains features that could be subject to such analysis. These include the disubstituted aromatic ring, the ethyl chain, and the acetate ester group. A hypothetical SAR study could involve modifying the substitution pattern on the ring (e.g., moving the methyl groups to other positions), altering the length of the alkyl chain, or replacing the acetate with other ester groups to explore how these changes impact a specific biological endpoint. Given its current use as a fragrance, any such research would be charting a new investigatory path for this class of molecules.
Elucidation of SAR for G Protein-Coupled Receptor Kinase 2 Inhibitors
There is no available scientific literature detailing the structure-activity relationship of this compound or its analogs as inhibitors of G Protein-Coupled Receptor Kinase 2 (GRK2). Research in the field of GRK2 inhibition primarily focuses on other chemical scaffolds.
SAR of Antimicrobial Agents Incorporating Phenethyl Scaffolds (e.g., Helicobacter pylori inhibitors)
No specific studies on the structure-activity relationship of this compound or its simple analogs as antimicrobial agents against Helicobacter pylori were found. While compounds containing a phenethyl group have been investigated for anti-H. pylori activity, the research does not extend to the specific compound requested or its closely related analogs, and thus no SAR data can be presented.
Environmental Impact and Chemical Ecology Research on 2,4 Dimethylphenethyl Acetate
Environmental Fate and Transport Studies in Aquatic and Terrestrial Systems
Detailed experimental studies on the environmental fate and transport of 2,4-Dimethylphenethyl acetate (B1210297) in aquatic and terrestrial systems are not extensively documented in publicly available literature. However, the environmental behavior of fragrance ingredients is often predicted based on their physicochemical properties and through modeling.
Multimedia environmental fate models predict that related fragrance compounds, upon release, will partition between different environmental compartments such as water and soil. For instance, studies on other fragrance ingredients suggest that their distribution in the environment is governed by factors like water solubility, vapor pressure, and octanol-water partition coefficient (Kow) nih.gov. Compounds with moderate mobility are expected to be found in both soil and water systems nih.gov.
The degradation of such compounds in surface waters and soil is anticipated to occur at a moderate to rapid rate, with half-lives typically measured in days to weeks nih.gov. The primary pathways of entry into the environment are through wastewater treatment plant discharges, resulting from the washing of consumer products that contain these fragrance ingredients nih.gov.
Ecotoxicological Assessments and Predictive Modeling
Direct ecotoxicological data for 2,4-Dimethylphenethyl acetate is limited. Therefore, assessments often rely on data from structurally related compounds and predictive modeling techniques like Quantitative Structure-Activity Relationships (QSAR).
A structurally similar compound, alpha, alpha-dimethylphenethyl butyrate (B1204436), is classified as harmful to aquatic life with long-lasting effects sigmaaldrich.com. This suggests that other related compounds, potentially including this compound, may also pose a risk to aquatic ecosystems. While alpha, alpha-dimethylphenethyl butyrate is considered readily biodegradable, its potential for aquatic toxicity remains a concern .
Table 1: Ecotoxicological Profile of alpha, alpha-dimethylphenethyl butyrate
| Endpoint | Result | Classification | Method |
|---|---|---|---|
| Biodegradability | Readily biodegradable (79% in 28 days) | - | OECD Test Guideline 301F |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects | Aquatic Chronic 3 | - |
This data is for the structurally related compound alpha, alpha-dimethylphenethyl butyrate and is used as a surrogate for this compound due to a lack of direct data.
Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. These models are valuable tools for assessing the environmental hazards of compounds like phenethyl acetates when experimental data is scarce researchgate.netnih.gov.
QSAR models can be developed to estimate various ecotoxicological endpoints, such as aquatic toxicity, to prioritize chemicals for further testing and risk assessment uninsubria.it. For fragrance materials, an approach has been developed to prioritize them for aquatic risk assessment by estimating the predicted environmental concentration (PEC) and comparing it to a predicted no-effect concentration (PNEC) derived from QSAR models for aquatic toxicity researchgate.net. The environmental risk is considered low if the PEC/PNEC ratio is less than 1 researchgate.net. Such in silico methods are encouraged under regulations like REACH to reduce animal testing uninsubria.itresearchgate.net.
Investigations into the Role of Phenethyl Acetates in Chemical Ecology
Phenethyl acetate and its derivatives are found in a variety of natural sources, including fruits and flowers, contributing to their characteristic aromas wikipedia.orgthegoodscentscompany.com. In chemical ecology, these compounds can act as semiochemicals, mediating interactions between organisms. For example, phenethyl acetate is known to be an attractant for certain insects.
While specific research into the role of this compound in chemical ecology is not widely published, the broader class of phenethyl acetates is recognized for its involvement in plant-insect interactions. These esters can be part of the floral scent bouquet that attracts pollinators or can be involved in defense mechanisms against herbivores. The study of such compounds is crucial for understanding the complex chemical communication systems in ecosystems.
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Sustainable Production Technologies
The chemical synthesis of aromatic esters like 2,4-Dimethylphenethyl acetate (B1210297) has traditionally relied on methods that can be energy-intensive and may generate significant byproducts. mdpi.com The future of its production is geared towards greener and more sustainable alternatives, with a strong focus on biocatalysis.
Enzymatic synthesis, particularly through transesterification reactions catalyzed by lipases, presents a promising route. mdpi.com Research on the synthesis of the related compound, 2-phenylethyl acetate (2-PEA), has demonstrated the potential of using immobilized enzymes in solvent-free systems. mdpi.com For instance, the use of Novozym® 435, an immobilized lipase, has been shown to be effective in the continuous production of 2-PEA. mdpi.com This biocatalytic approach offers several advantages, including high specificity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. mdpi.com
Another innovative and sustainable approach is the use of acyltransferases in aqueous media. A novel synthesis technology for 2-phenylethyl acetate has been developed using an acyltransferase from Mycobacterium smegmatis (MsAcT). rsc.orgnih.gov By immobilizing the enzyme, its selectivity for the transesterification reaction over hydrolysis was significantly increased, allowing for high-yield synthesis in water, an environmentally benign solvent. rsc.orgnih.gov These methodologies could be adapted for the sustainable production of 2,4-Dimethylphenethyl acetate, potentially utilizing bio-based precursors.
Future research will likely focus on:
Screening and engineering of novel lipases and acyltransferases with high selectivity and efficiency for 2,4-dimethylphenylethanol.
Optimization of reaction conditions for enzymatic synthesis in sustainable solvent systems.
Development of integrated bioprocesses that combine microbial production of precursors with enzymatic esterification.
In-depth Mechanistic Dissection of Biological Activities
The biological activities of fragrance ingredients are a key area of toxicological and dermatological research. For esters in the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group, including isomers like 1,1-dimethyl-2-phenylethyl acetate, a range of studies have been conducted to assess their safety. nih.gov These evaluations typically include assessments of acute toxicity, skin irritation, and skin sensitization. nih.gov
Future in-depth mechanistic studies on this compound would need to move beyond standard toxicological endpoints to understand the molecular interactions that underlie its biological effects. This could involve:
Receptor Binding Assays: Investigating the interaction of the compound with specific olfactory and other cellular receptors to understand the molecular basis of its scent perception and any off-target effects.
Metabolic Pathway Analysis: Elucidating how the compound is metabolized in skin and other tissues to identify potential metabolites and their biological activity.
Gene Expression Profiling: Using transcriptomics to analyze changes in gene expression in skin cells or other relevant cell types upon exposure to this compound, which can provide insights into cellular responses and potential toxicity pathways.
A toxicologic and dermatologic review of the structurally related 1,1-dimethyl-2-phenylethyl acetate has summarized available data on its physical properties, acute toxicity, and irritation potential. nih.gov Similar comprehensive reviews, coupled with advanced mechanistic studies, will be crucial for a thorough understanding of this compound.
Development of Advanced Analytical Tools for High-Throughput Screening
The discovery and optimization of fragrance compounds can be accelerated by the development of advanced analytical tools for high-throughput screening (HTS). Traditional methods for aroma analysis, often based on gas chromatography-mass spectrometry (GC-MS), can be time-consuming.
Recent advancements in liquid chromatography-mass spectrometry (LC-MS) are enabling more rapid and comprehensive screening of aroma compounds. nih.govresearchgate.netacs.org The development of a stable isotope dilution analysis quantification method by LC-MS for key food odorants demonstrates the potential for high-throughput analysis. nih.govresearchgate.netacs.org This approach can be adapted for the screening of synthetic fragrance libraries that include this compound and its analogs.
Future research in this area could focus on:
Miniaturized Screening Platforms: Developing microtiter plate-based assays for the rapid screening of microbial fermentations or enzymatic reactions for the production of target aroma compounds. nih.gov
Ambient Ionization Mass Spectrometry: Employing techniques like Direct Analysis in Real Time (DART)-MS coupled with novel sample introduction methods for the ultra-fast screening of volatile compounds from various matrices.
Biosensor Development: Creating biosensors that can detect and quantify specific fragrance molecules in real-time, which would be invaluable for process monitoring and quality control.
These advanced analytical tools will be instrumental in efficiently screening for novel synthetic routes, understanding biological activities, and ensuring the quality and consistency of this compound in various applications.
Comprehensive Environmental Risk Assessment Frameworks
The environmental safety of cosmetic and fragrance ingredients is of paramount importance. A comprehensive environmental risk assessment (ERA) framework for this compound would involve evaluating its potential persistence, bioaccumulation, and toxicity (PBT) in the environment. ctpa.org.uk
The principles of ERA for chemical substances involve comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). ctpa.org.uk If the PEC/PNEC ratio is less than one, the substance is considered to be of low environmental risk. ctpa.org.uk
For aromatic esters, key considerations in an ERA include:
Biodegradability: Assessing the potential for the compound to be broken down by microorganisms in soil and water. For the related compound, α,α-dimethylphenethyl acetate, it is suggested that the substance is readily biodegradable. europa.eu
Hydrolysis: Esters can undergo hydrolysis, breaking down into their constituent alcohol and carboxylic acid. dropofodor.com The rate of hydrolysis is influenced by factors such as temperature and pH. dropofodor.com
Ecotoxicity: Determining the toxicity of the compound to aquatic organisms such as algae, daphnia, and fish.
Exploration of Unconventional Biotechnological Applications
Beyond its primary use as a fragrance ingredient, there is potential for unconventional biotechnological applications of this compound and the processes used to produce it. The growing field of synthetic biology and metabolic engineering is opening up new possibilities for the microbial production of a wide range of aromatic compounds. researchgate.netnih.govnih.gov
The biotransformation of readily available precursors using whole-cell biocatalysts or isolated enzymes is a key area of exploration. walshmedicalmedia.comresearchgate.net For instance, the microbial conversion of L-phenylalanine can lead to the production of 2-phenylethanol, a precursor for 2-phenylethyl acetate. nih.gov Similar pathways could be engineered for the production of 2,4-dimethylphenylethanol and its subsequent esterification.
Unconventional applications could include:
Bioactive Compound Delivery: The enzymatic synthesis of esters can be used to modify the properties of bioactive compounds, potentially improving their stability or delivery.
Biopesticides: Some volatile organic compounds, including esters, have shown potential as biopesticides. The larvicidal activity of certain plant extracts containing various esters has been reported, suggesting a potential, albeit speculative, avenue for investigation. researchgate.net
Flavor Modulation in Fermented Foods: The microbial production of specific esters during fermentation can significantly influence the flavor profile of food and beverages. nih.gov Engineered microorganisms could potentially be used to produce this compound to impart specific flavor notes.
The exploration of these unconventional applications will require interdisciplinary research, combining expertise in microbiology, enzymology, and materials science.
Data Tables
Table 1: Comparison of Synthetic Methods for Aromatic Acetates
| Method | Catalyst/System | Solvent | Advantages | Disadvantages |
| Chemical Synthesis | Strong acids (e.g., Sulfuric Acid) | Organic Solvents | High conversion rates | Harsh reaction conditions, byproduct formation, environmental concerns |
| Enzymatic Synthesis (Lipase) | Immobilized Lipase (e.g., Novozym® 435) | Solvent-free or Organic Solvents | High specificity, mild conditions, reusable catalyst | Higher catalyst cost, potential for lower reaction rates |
| Enzymatic Synthesis (Acyltransferase) | Immobilized Acyltransferase (e.g., MsAcT) | Water | Environmentally benign solvent, high selectivity | Enzyme stability can be a challenge |
| Microbial Fermentation | Engineered Microorganisms | Aqueous media | Use of renewable feedstocks, "natural" label | Complex process control, lower product titers |
Table 2: Key Considerations in the Environmental Risk Assessment of Aromatic Esters
| Parameter | Description | Importance |
| Persistence | The length of time the compound remains in the environment. | Persistent compounds can have long-term effects. |
| Bioaccumulation | The tendency of the compound to accumulate in the tissues of living organisms. | Bioaccumulative substances can be magnified up the food chain. |
| Toxicity | The potential of the compound to cause harm to aquatic and terrestrial organisms. | High toxicity can lead to adverse ecological impacts. |
| Biodegradation | The breakdown of the compound by microorganisms. | Readily biodegradable substances are less likely to persist. |
| Hydrolysis | The breakdown of the ester in the presence of water. | Can lead to the formation of degradation products with different properties. |
Q & A
Basic Research Question
- FT-IR : The ester carbonyl stretch (C=O) appears at ~1740–1760 cm⁻¹. The absence of a hydroxyl peak (~3200–3600 cm⁻¹) confirms complete acetylation.
- GC-MS : Retention times and fragmentation patterns distinguish positional isomers. For example, 2,4-dimethyl substitution yields distinct fragmentation (m/z 121 for methylphenoxy ions) compared to α,α-dimethyl analogs .
- ¹H NMR : Aromatic protons at δ 6.6–7.2 ppm (meta-substituted benzene) and methyl groups at δ 2.2–2.4 ppm confirm the structure .
What methodologies are effective for analyzing the stability of this compound in biological matrices, and how do environmental factors influence degradation?
Advanced Research Question
- Stability studies : Use accelerated storage tests (40°C/75% RH for 6 months) with LC-MS to monitor degradation products like 2,4-dimethylphenol or acetic acid.
- Matrix effects : In lipid-rich matrices (e.g., meat samples), ester hydrolysis is slower due to reduced water activity. Essential oils (e.g., rosemary) may suppress oxidative degradation by scavenging free radicals .
- Kinetic modeling : Apply first-order decay models to predict shelf-life under varying pH (4–8) and temperature (4–25°C) conditions .
How can derivatization strategies enhance the detection of this compound in trace-level environmental or metabolic studies?
Advanced Research Question
- Derivatization with hydrazides : React with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazone derivatives, improving UV detection sensitivity (λmax = 360–400 nm) .
- Oxadiazole formation : Convert the ester to 1,3,4-oxadiazol-2-thiol derivatives via reflux with thiosemicarbazide, enabling fluorescence-based quantification (λex = 280 nm, λem = 450 nm) .
- LC-MS/MS : Use electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for transitions like m/z 193 → 137 (ester cleavage) .
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Advanced Research Question
- Meta-analysis : Aggregate data from PubMed, TOXLINE, and CAS SciFinder using search terms like "this compound + bioactivity" and filter by assay type (e.g., in vitro vs. in vivo) .
- Dose-response validation : Replicate studies with standardized protocols (e.g., OECD guidelines) to isolate structure-activity relationships. For example, anti-inflammatory effects may vary due to impurity profiles (e.g., residual phenols) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) and validate with enzyme inhibition assays .
What advanced purification techniques address challenges in isolating high-purity this compound for pharmacological studies?
Advanced Research Question
- Chromatography : Employ reverse-phase HPLC (C18 column, 70:30 methanol/water) to separate co-eluting impurities like unreacted 2,4-dimethylphenol.
- Crystallization : Use ethanol/water (3:1) solvent systems at −20°C to obtain crystals with ≥99% purity (verified by DSC melting point analysis) .
- Countercurrent distribution : Optimize partition coefficients (K values) in biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) for large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
